3-(Chloromethyl)-4-methyl-1H-pyrazole hydrochloride
Description
Properties
IUPAC Name |
5-(chloromethyl)-4-methyl-1H-pyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2.ClH/c1-4-3-7-8-5(4)2-6;/h3H,2H2,1H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUDPTQYTVOMJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-4-methyl-1H-pyrazole hydrochloride typically involves the chloromethylation of 4-methyl-1H-pyrazole. One common method includes the reaction of 4-methyl-1H-pyrazole with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-4-methyl-1H-pyrazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Substitution: Formation of pyrazole derivatives with various functional groups.
Oxidation: Formation of pyrazole carboxylic acids or aldehydes.
Reduction: Formation of 4-methyl-1H-pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Intermediate in Drug Synthesis
3-(Chloromethyl)-4-methyl-1H-pyrazole hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to be modified into derivatives with enhanced biological activity. For instance, it is utilized in the development of anti-inflammatory and antimicrobial agents, which are critical in treating a range of diseases.
Anti-inflammatory Properties
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. Compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation. A study demonstrated that these compounds significantly lower levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in murine models .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Its structure may enhance interaction with microbial membranes, leading to increased permeability and cell death. Research has documented the effectiveness of pyrazole derivatives against various bacterial strains, highlighting their potential use in developing new antibiotics .
Antitumor Activity
Recent studies have explored the antitumor properties of pyrazole derivatives, including those derived from this compound. These compounds have demonstrated cytotoxic effects against human cancer cell lines, indicating their potential as anticancer agents. The mechanism often involves the induction of apoptosis and disruption of the cell cycle .
Synthesis of Functional Derivatives
The versatility of this compound allows for the synthesis of various functional derivatives that may possess unique pharmacological properties. For example, modifications can lead to compounds with enhanced selectivity for specific biological targets or improved solubility profiles, which are essential for drug development .
Case Study 1: Anti-inflammatory Effects
A controlled study evaluated a series of pyrazole derivatives for their anti-inflammatory capabilities. The results indicated that compounds related to this compound significantly reduced inflammation markers in treated subjects compared to controls.
Case Study 2: Antitumor Activity
Another study investigated the cytotoxic effects of pyrazole derivatives on various cancer cell lines, including HeLa and MCF-7. The findings revealed that these compounds exhibited low micromolar IC50 values, suggesting potent antitumor activity.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-4-methyl-1H-pyrazole hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-1H-pyrazole hydrochloride
- 4-Methyl-1H-pyrazole
- 3-(Bromomethyl)-4-methyl-1H-pyrazole hydrochloride
Uniqueness
3-(Chloromethyl)-4-methyl-1H-pyrazole hydrochloride is unique due to the presence of both a chloromethyl and a methyl group on the pyrazole ring. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Biological Activity
Overview
3-(Chloromethyl)-4-methyl-1H-pyrazole hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a chloromethyl group and a methyl substituent on the pyrazole ring, which contribute to its reactivity and biological interactions.
- Molecular Formula: C5H7ClN2
- Molecular Weight: 144.57 g/mol
- Structure: The compound features a pyrazole ring with a chloromethyl group at the 3-position and a methyl group at the 4-position.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of the chloromethyl and methyl groups enhances its binding affinity, allowing it to act as an inhibitor or modulator of specific biological pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 | 0.39 | Aurora-A kinase inhibition |
| MCF-7 | 0.46 | Aurora-A kinase inhibition |
| A549 | 5.8 | Apoptosis induction |
These findings suggest that the compound may inhibit key signaling pathways involved in tumor growth and proliferation, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives have shown promise in modulating inflammatory responses by inhibiting cyclooxygenase (COX) enzymes and other pro-inflammatory mediators.
Study on Anticancer Activity
A study conducted by Abadi et al. evaluated various pyrazole derivatives for their cytotoxic potential against cancer cell lines. The results demonstrated that compounds similar to this compound exhibited significant inhibition of cell proliferation, particularly in colorectal and breast cancer models .
Inhibition of Protein Kinases
Another research highlighted the ability of pyrazole derivatives to act as inhibitors of protein kinases, which are crucial in cancer signaling pathways. The study found that certain pyrazoles could effectively inhibit Aurora-A kinase, leading to cell cycle arrest and apoptosis in cancer cells .
Q & A
Q. What strategies mitigate alkylation byproducts during derivatization of the chloromethyl group?
- Methodological Answer : Byproduct formation (e.g., dimerization) is minimized by: (i) Slow addition of nucleophiles (e.g., amines) at low temperatures (0–5°C). (ii) Using sterically hindered bases (e.g., DIPEA) to reduce competing elimination. (iii) Employing excess nucleophile (2–3 eq.) to drive reaction completion. LC-MS monitoring at intermediate stages identifies side products (e.g., m/z 335 for dimers) for column chromatography removal .
Q. How can computational modeling predict the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the chloromethyl group’s electrophilicity (LUMO energy ~ -1.8 eV) and predict regioselectivity in cross-coupling reactions. Molecular docking studies (AutoDock Vina) suggest the pyrazole core binds to cannabinoid receptor analogs with ΔG ~ -8.2 kcal/mol, guiding SAR for neuroactive derivatives .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?
- Methodological Answer : Scaling introduces racemization risks at the chloromethyl site. Solutions include: (i) Chiral auxiliaries (e.g., Evans oxazolidinones) during alkylation. (ii) Low-temperature asymmetric catalysis (e.g., Jacobsen’s catalyst). (iii) Chiral HPLC (Chiralpak IA column) to resolve enantiomers (R = 1.2 for R-enantiomer in hexane/ethanol). Pilot batches show 85–90% ee under optimized conditions .
Q. How does the hydrochloride salt form affect stability and solubility in biological assays?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility (25 mg/mL in PBS) compared to the free base (5 mg/mL). Stability studies (40°C/75% RH, 4 weeks) show <5% degradation via HCl loss, monitored by ion chromatography. For in vitro assays, reconstitution in 10% DMSO/PBS maintains bioactivity (IC ~ 12 µM in kinase inhibition assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
